![molecular formula C11H17ClO2S B2998051 (3-Cyclopentyl-1-bicyclo[1.1.1]pentanyl)methanesulfonyl chloride CAS No. 2287316-94-1](/img/structure/B2998051.png)
(3-Cyclopentyl-1-bicyclo[1.1.1]pentanyl)methanesulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Cyclopentyl-1-bicyclo[1.1.1]pentanyl)methanesulfonyl chloride: is a specialized chemical compound with a unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-Cyclopentyl-1-bicyclo[1.1.1]pentanyl)methanesulfonyl chloride typically involves multiple steps, starting with the formation of the bicyclic core structure. This can be achieved through a series of organic reactions, including cyclization and functional group modifications.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Advanced purification techniques, such as chromatography, may be employed to obtain the final product.
Chemical Reactions Analysis
(3-Cyclopentyl-1-bicyclo[1.1.1]pentanyl)methanesulfonyl chloride: can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonyl chlorides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of corresponding alcohols or other reduced forms.
Substitution: Substitution reactions can occur at the sulfonyl chloride group, leading to the formation of different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation: Sulfonyl chlorides, sulfonic acids, and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: A wide range of functionalized derivatives.
Scientific Research Applications
(3-Cyclopentyl-1-bicyclo[1.1.1]pentanyl)methanesulfonyl chloride: has several applications in scientific research:
Chemistry: It can be used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound may be utilized in biochemical studies to investigate enzyme interactions and metabolic pathways.
Industry: It can be employed in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which (3-Cyclopentyl-1-bicyclo[1.1.1]pentanyl)methanesulfonyl chloride exerts its effects involves its interaction with specific molecular targets and pathways. The sulfonyl chloride group is highly reactive and can form strong bonds with nucleophiles, leading to the formation of various derivatives. The exact mechanism may vary depending on the specific application and reaction conditions.
Comparison with Similar Compounds
(3-Cyclopentyl-1-bicyclo[1.1.1]pentanyl)methanesulfonyl chloride: can be compared to other similar compounds, such as:
Bicyclo[1.1.1]pentane derivatives: These compounds share a similar bicyclic structure but may have different functional groups.
Cyclopentyl derivatives: Compounds containing cyclopentyl groups with varying substituents and functional groups.
Methanesulfonyl chloride derivatives: Other methanesulfonyl chloride derivatives with different bicyclic or cyclic structures.
Uniqueness: The uniqueness of (3-Cyclopentyl-1-bicyclo[11
Properties
IUPAC Name |
(3-cyclopentyl-1-bicyclo[1.1.1]pentanyl)methanesulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17ClO2S/c12-15(13,14)8-10-5-11(6-10,7-10)9-3-1-2-4-9/h9H,1-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYDYJOZGHOWFHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C23CC(C2)(C3)CS(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![methyl 2-(8-(4-ethoxyphenyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2997970.png)
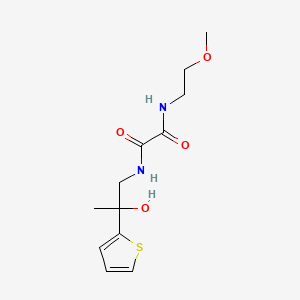

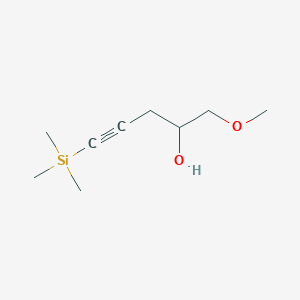
![2-{[4-(3,4-difluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-(3-methylbutyl)acetamide](/img/structure/B2997975.png)
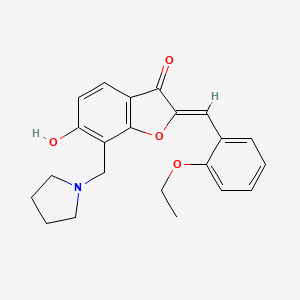
![2-{[2-(2,4-Difluoroanilino)-2-oxoethyl]sulfanyl}acetic acid](/img/structure/B2997979.png)

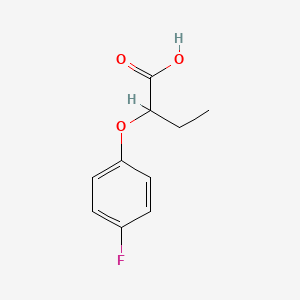
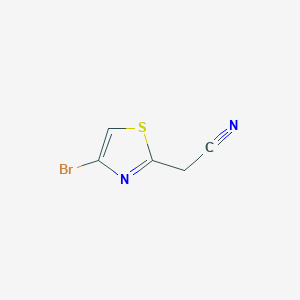
![2-(5-(Benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-1-(piperidin-1-yl)ethanone](/img/structure/B2997987.png)

![3'-chloro-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2997990.png)
![8-(2,4-Dimethylphenyl)-1-methyl-3-benzyl-1,3,5-trihydroimidazolidino[1,2-h]pur ine-2,4-dione](/img/structure/B2997991.png)
